molecular formula C15H18N2O3 B15131273 1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl-

1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl-

Cat. No.: B15131273
M. Wt: 274.31 g/mol
InChI Key: MOIHWKMXWCSTAQ-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- is a heterocyclic compound that belongs to the class of naphthyridines. This compound is known for its diverse biological activities and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- can be achieved through various methods. One common approach involves the reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl3, producing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates in yields ranging from 56% to 80% . Another method includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a wide range of substituted naphthyridine derivatives .

Scientific Research Applications

1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Naphthyridine-3-carboxylicacid, 1,2-dihydro-2-oxo-7-phenyl- is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as an anticancer and anti-inflammatory agent, along with its applications in materials science, sets it apart from other similar compounds .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

2-oxo-7-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C15H18N2O3/c18-14-11(15(19)20)8-10-6-7-12(16-13(10)17-14)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2,(H,17,18)(H,19,20)

InChI Key

MOIHWKMXWCSTAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC2C1CC(C(=O)N2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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